N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as MPT0B392, is a novel small-molecule inhibitor that has been synthesized and studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and has been identified as a potential therapeutic agent for various types of cancer.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Pathways and Intermediates : A foundational aspect of research involves the synthesis of N-substituted sulfonamide compounds through the reaction of ethyl 3,4-dimethoxyphenylpropionale with chlorosulfonic acid, leading to various intermediates. This process illustrates the versatility of sulfonamide derivatives in organic synthesis, allowing for the exploration of novel therapeutic agents and materials (Catsoulacos & Camoutsis, 1976).
Structure-Activity Relationships (SAR) : Research on biphenylsulfonamide derivatives demonstrates the influence of structural modifications on biological activity, particularly as endothelin-A (ETA) selective antagonists. This highlights the compound's relevance in developing treatments for diseases mediated by endothelin, such as hypertension and cardiovascular disorders (Murugesan et al., 1998).
Potential Applications in Medicinal Chemistry
Cancer Therapeutics : The investigation of N-substituted sulfonamide analogs as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway indicates potential applications in cancer treatment. These compounds show promise in antagonizing tumor growth, suggesting their utility in developing new anticancer agents (Mun et al., 2012).
Anticancer Property Exploration : Studies on novel sulfonamide derivatives reveal their potential anticancer properties, further emphasizing the role of sulfonamide compounds in medicinal chemistry for therapeutic development (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c1-22-16-9-8-14(10-17(16)23-2)25(20,21)18-11-15(19)12-4-6-13(24-3)7-5-12/h4-10,15,18-19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJCSIZZXZRMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide |
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